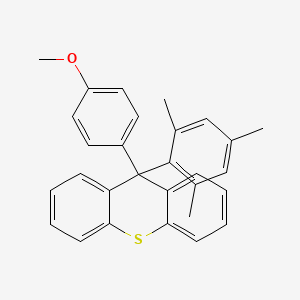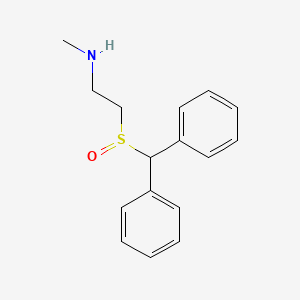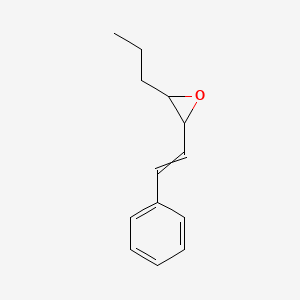![molecular formula C11H21NO2 B14381113 N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine CAS No. 89849-60-5](/img/structure/B14381113.png)
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a methoxyethyl group and a methylheptenylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine typically involves the reaction of 3-(2-methoxyethyl)-6-methylhept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
科学的研究の応用
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
作用機序
The mechanism of action of N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. It also interacts with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(6-methylhept-5-en-3-ylidene)hydroxylamine
- N-(5-methylhex-4-en-3-ylidene)hydroxylamine
- N-(7-methyloct-6-en-3-ylidene)hydroxylamine
Uniqueness
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine stands out due to its methoxyethyl group, which imparts unique chemical properties and reactivity. This structural feature enhances its solubility and stability, making it more versatile in various applications compared to its analogs .
特性
CAS番号 |
89849-60-5 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC名 |
N-[3-(2-methoxyethyl)-6-methylhept-5-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H21NO2/c1-9(2)5-6-11(7-8-14-4)10(3)12-13/h5,11,13H,6-8H2,1-4H3 |
InChIキー |
VRVSKVOWNDFDEB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(CCOC)C(=NO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
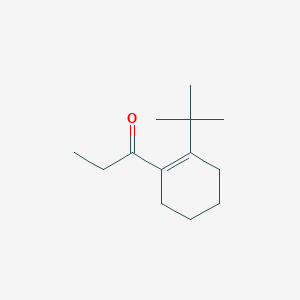
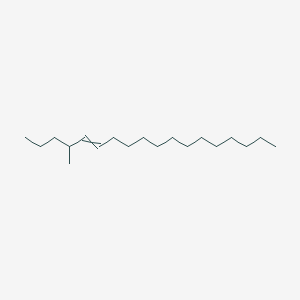
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
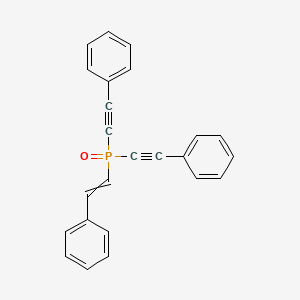
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
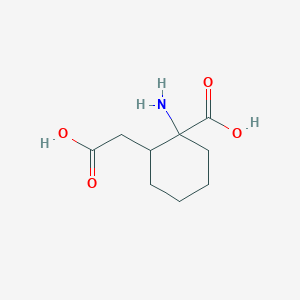
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
